Cesium propionate

CAS No.: 38869-24-8

Cat. No.: VC3755864

Molecular Formula: C3H5CsO2

Molecular Weight: 205.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38869-24-8 |

|---|---|

| Molecular Formula | C3H5CsO2 |

| Molecular Weight | 205.98 g/mol |

| IUPAC Name | cesium;propanoate |

| Standard InChI | InChI=1S/C3H6O2.Cs/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 |

| Standard InChI Key | YBZSHUAKOJGWRT-UHFFFAOYSA-M |

| SMILES | CCC(=O)[O-].[Cs+] |

| Canonical SMILES | CCC(=O)[O-].[Cs+] |

Introduction

Chemical Identity and Structure

Basic Information

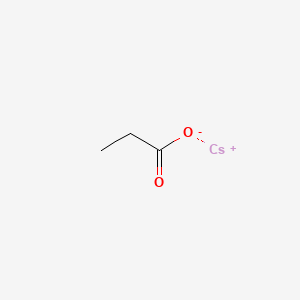

Cesium propionate is an alkali metal salt of propionic acid with the molecular formula C3H5CsO2. It consists of a propionate anion (C3H5O2-) coordinated with a cesium cation (Cs+). The compound is registered under CAS number 38869-24-8 and has a molecular weight of 205.98 g/mol .

Table 1: Chemical Identification Parameters of Cesium Propionate

| Parameter | Value |

|---|---|

| Chemical Name | Cesium propionate |

| CAS Registry Number | 38869-24-8 |

| Molecular Formula | C3H5CsO2 |

| Molecular Weight | 205.98 g/mol |

| MDL Number | MFCD00014025 |

| InChI Key | YBZSHUAKOJGWRT-UHFFFAOYSA-M |

| SMILES Notation | [Cs+].CCC([O-])=O |

| PubChem CID | 23693496 |

The compound is also known by various synonyms including caesium propanoate, propionic acid cesium salt, propanoic acid cesium salt, and caesium propionate compounded with propionic acid .

Physical Properties

Cesium propionate appears as a white crystalline powder with hygroscopic properties, meaning it readily absorbs moisture from the atmosphere. Its melting point is reported to be between 159-166°C, with 160°C being commonly cited . The crystalline form makes it suitable for various applications requiring solid-state materials.

Table 2: Physical Properties of Cesium Propionate

| Property | Value |

|---|---|

| Physical Form | Crystalline white powder |

| Melting Point | 159-166°C |

| Sensitivity | Hygroscopic |

| Solubility | Soluble in water, dimethyl formamide, dimethyl sulfoxide |

| Formula Weight | 205.98 g/mol |

Synthesis Methods

Direct Neutralization Method

The most straightforward synthesis method involves the direct neutralization reaction between cesium hydroxide and propionic acid:

CsOH + CH3CH2COOH → CH3CH2COOCs + H2O

This acid-base reaction proceeds readily at room temperature and produces cesium propionate without additional byproducts other than water .

Chemical Properties and Reactivity

The "Cesium Effect"

One of the most significant aspects of cesium propionate's chemistry is the phenomenon known as the "cesium effect." This refers to the enhanced reactivity that cesium salts exhibit compared to other alkali metal counterparts in certain organic reactions .

Research by Dijkstra et al. (1987) investigated cesium propionate for its solubility, nucleophilic reactivity, and degree of ion pairing in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Using 133Cs NMR spectroscopy, they established that in these solvents, the cesium ion is virtually completely solvated, and the propionate anions are essentially "free" and highly reactive .

This reduced ion pairing is due to the large size of the cesium cation (167 pm ionic radius), which results in a lower charge density compared to smaller alkali metals like sodium and potassium. The consequence is a more nucleophilic propionate anion that performs more effectively in displacement reactions.

Solution Behavior

In solution, particularly in polar aprotic solvents like DMF and DMSO, cesium propionate exhibits distinct behavior that contributes to its utility in organic synthesis. NMR studies have shown that the chemical shifts of cesium in these solutions are concentration-dependent, indicating specific solvation effects .

When complexed with crown ethers like 18-crown-6, cesium propionate shows characteristic inflection points in chemical shift measurements at a Cs+/crown ether ratio of 1:1, indicating complex formation. These properties help explain its effectiveness in various organic reactions, particularly those requiring good nucleophilicity of the carboxylate anion .

Applications

Organic Synthesis

Cesium propionate serves as an excellent reagent for nucleophilic substitution reactions, particularly SN2 displacements on primary and secondary halides, mesylates, and tosylates . The enhanced nucleophilicity of the propionate anion in cesium propionate makes it particularly valuable in:

-

Macrocyclization reactions via nucleophilic substitution

-

Epoxide-cleaving reactions

-

Stereoselective transformations

Experimental studies have demonstrated superior yields with cesium propionate compared to sodium, potassium, or rubidium analogs under identical reaction conditions .

Perovskite Materials Synthesis

Cesium propionate has emerged as an important precursor in the synthesis of cesium lead halide perovskite nanocrystals (CsPbX3), which have applications in solar cells, light-emitting diodes, and other optoelectronic devices .

A groundbreaking 2023 study described a scalable method for producing luminescent CsPbX3 nanobricks using cesium propionate as a precursor. The synthesis involved:

-

Preparation of cesium propionate by reacting cesium carbonate with propionic acid

-

Combining this with a lead halide solution using a turboemulsifier

-

Processing to obtain high-quality perovskite nanomaterials

This method enabled production of up to 8 grams of nanomaterials in a single batch, representing a significant advancement in scalable production of these materials .

The key advantages of using cesium propionate in this application include:

-

More hydrophobic character compared to other cesium salts (acetate, chloride, nitrate)

-

Consistent product quality across different production scales

-

Compatibility with room temperature synthesis procedures

Other Materials Applications

Cesium propionate is also utilized in:

-

Intercalating clays, zeolites, and molecular sieves

-

Modifying hydroxyl surface moieties of various materials

SBA-15 Supported Catalysts

Research has demonstrated the effectiveness of cesium-loaded SBA-15 (a mesoporous silica material) catalysts in the gas-phase condensation reaction of methyl propionate with formaldehyde to produce methyl methacrylate .

Studies have shown that at similar cesium loading levels (approximately 15 wt%), SBA-15 supported catalysts exhibited better selectivity and yield compared to amorphous SiO2 catalysts. The ordered hexagonal mesoporous structure of the SBA-15 support remained intact after incorporating cesium, providing an effective platform for catalytic applications .

Other Catalytic Applications

Cesium propionate serves as a precursor for various cesium-doped catalysts used in:

Industrial Applications

Other industrial applications of cesium propionate include:

-

Well servicing fluids in petroleum industry

-

Aqueous brines for specialized applications

-

Specialty glass production

| Parameter | Classification/Value |

|---|---|

| Symbol (GHS) | GHS07, GHS05 |

| Signal Word | Danger |

| Hazard Statements | H314, H315, H319, H335 |

| Hazard Codes | C (Corrosive) |

| Risk Statements | 34 |

| Safety Statements | 26-27-28-36/37/39-45 |

| RIDADR | UN 3244 8/PG 2 |

| WGK Germany | 3 |

| Hazard Class | 8 |

| Packing Group | III |

The compound is classified as corrosive and can cause burns (Risk Statement 34). It may cause serious eye damage (H314), skin irritation (H315), and respiratory irritation (H335) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume